molecular formula C20H25N3O4 B5903029 (4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid

(4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid

Cat. No. B5903029
M. Wt: 371.4 g/mol
InChI Key: GVRIDQWWULIYSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid, also known as MPAA, is a novel chemical compound that has gained significant attention in the field of scientific research. MPAA is a derivative of piperidine that exhibits unique biochemical and physiological effects, making it an attractive target for further investigation.

Mechanism of Action

The mechanism of action of (4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. (4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. (4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid has also been found to bind to the mu-opioid receptor, which is involved in pain perception and modulation.
Biochemical and Physiological Effects:
(4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. (4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid has also been shown to reduce pain perception and improve mobility in animal models of arthritis. Additionally, (4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid has been found to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using (4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid in lab experiments is its unique chemical structure, which allows for the investigation of its specific biochemical and physiological effects. Additionally, (4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid has been found to exhibit low toxicity in animal models, making it a safer option for experimentation. However, one limitation of using (4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid in lab experiments is its limited availability, as it is a relatively new compound that is not yet widely used in scientific research.

Future Directions

There are several future directions for the investigation of (4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of (4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid and its specific interactions with enzymes and receptors. Another area of interest is the development of more efficient synthesis methods for (4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid, which would allow for its wider use in scientific research. Overall, the investigation of (4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid has the potential to lead to the development of new therapeutic agents and a better understanding of the biochemical and physiological processes involved in cancer and inflammatory diseases.

Synthesis Methods

The synthesis of (4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid involves several steps, starting with the preparation of 3,5-dimethyl-4-methoxybenzaldehyde. This aldehyde is then subjected to a reaction with pyrimidine-2-ol, followed by the addition of piperidin-1-amine. The resulting product is then treated with acetic anhydride to yield (4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid.

Scientific Research Applications

(4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid has shown potential as a therapeutic agent in various scientific research studies. It has been investigated for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. (4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of arthritis. Additionally, (4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid has been investigated for its potential as an analgesic, as it has been found to reduce pain in animal models.

properties

IUPAC Name

2-(4-methoxy-3,5-dimethylphenyl)-2-(4-pyrimidin-2-yloxypiperidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-13-11-15(12-14(2)18(13)26-3)17(19(24)25)23-9-5-16(6-10-23)27-20-21-7-4-8-22-20/h4,7-8,11-12,16-17H,5-6,9-10H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRIDQWWULIYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(C(=O)O)N2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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